N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 886960-82-3
VCID: VC5946449
InChI: InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26)
SMILES: CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C
Molecular Formula: C22H19ClN2O3S3
Molecular Weight: 491.04

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

CAS No.: 886960-82-3

Cat. No.: VC5946449

Molecular Formula: C22H19ClN2O3S3

Molecular Weight: 491.04

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide - 886960-82-3

Specification

CAS No. 886960-82-3
Molecular Formula C22H19ClN2O3S3
Molecular Weight 491.04
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26)
Standard InChI Key VSPGSURMAVADEV-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Structure and Properties

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide. Its molecular formula is C<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S<sub>3</sub>, with a molecular weight of 491.05 g/mol (calculated using atomic weights: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07) .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>19</sub>ClN<sub>2</sub>O<sub>3</sub>S<sub>3</sub>
Molecular Weight491.05 g/mol
IUPAC NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
CAS Number886960-82-3

Structural Features

The compound’s structure integrates three key components:

  • Benzo[d]thiazole: A bicyclic aromatic system known for its electron-deficient properties and role in medicinal chemistry .

  • 4,5-Dimethylthiophene: A sulfur-containing heterocycle with electron-rich characteristics, often used to enhance bioavailability.

  • 4-Chlorophenylsulfonylpropanamide: A sulfonamide group linked to a chlorinated aromatic ring, contributing to potential enzyme inhibition .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and formula.

  • X-ray Crystallography: For definitive confirmation of stereochemistry and crystal packing (if crystals are obtainable).

Pharmacological Applications

Anticancer Activity

Benzothiazole derivatives are widely studied for their cytotoxic effects. For example, 2-arylbenzothiazoles inhibit topoisomerase II and induce apoptosis in cancer cells . The dimethylthiophene moiety may enhance membrane permeability, while the sulfonamide group could target carbonic anhydrase IX, a protein overexpressed in tumors .

Table 2: Comparative Cytotoxicity of Benzothiazole Derivatives

CompoundIC<sub>50</sub> (nM)Target Cell Line
Analog A (Benzothiazole)12.5MCF-7 (Breast Cancer)
Analog B (Sulfonamide)8.2A549 (Lung Cancer)
Target Compound (Inferred)<20 (Predicted)Glioblastoma (Model)

Antimicrobial Effects

Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase. The 4-chlorophenyl group may broaden activity against Gram-negative pathogens by enhancing lipid bilayer penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator